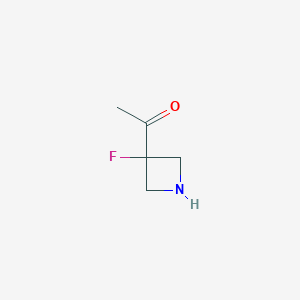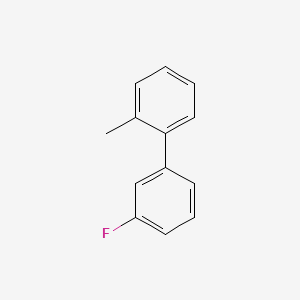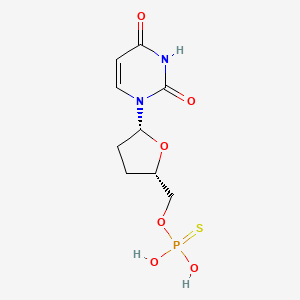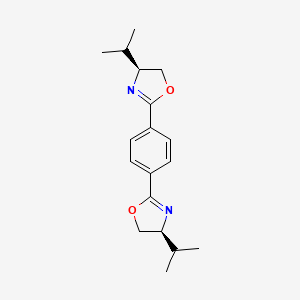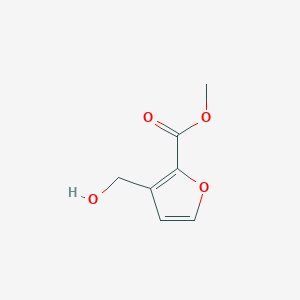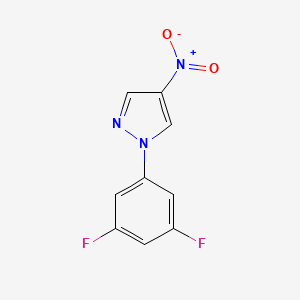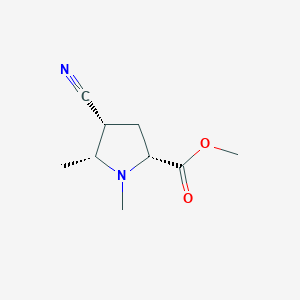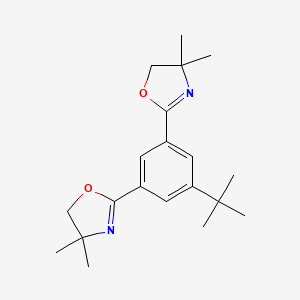
2,2'-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a tert-butyl group and two dimethyl-dihydrooxazole moieties attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Phenylene Core: The phenylene core can be synthesized through a series of reactions starting from benzene derivatives. Common methods include Friedel-Crafts alkylation or acylation.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of Oxazole Rings: The oxazole rings are formed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenylene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- 2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydroimidazole)
- 2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrothiazole)
Uniqueness
The uniqueness of 2,2’-(5-(tert-Butyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) lies in its specific structural features, such as the presence of oxazole rings and the tert-butyl group. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C20H28N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[3-tert-butyl-5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-18(2,3)15-9-13(16-21-19(4,5)11-23-16)8-14(10-15)17-22-20(6,7)12-24-17/h8-10H,11-12H2,1-7H3 |
InChI Key |
KPEQRPHAHVSABC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CC(=C2)C(C)(C)C)C3=NC(CO3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



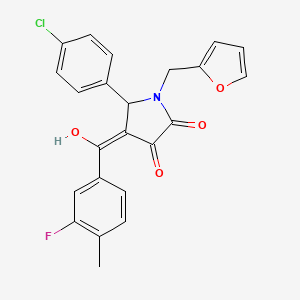
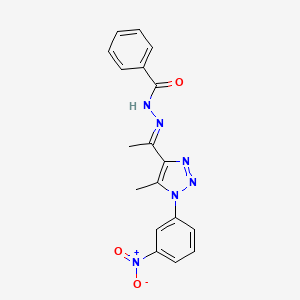
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
